2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide
Description
2-Chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C14H19ClN2O4S. It is a derivative of acetamide and contains a chloro group, a methoxy group, and a piperidine sulfonyl group attached to a phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-chloro-N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-21-12-6-5-11(16-14(18)10-15)9-13(12)22(19,20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOOHRZZOSTNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functional group modifications. One common synthetic route includes the following steps:
Bromination: The starting phenol is brominated to introduce a bromo group at the desired position on the phenyl ring.
Nucleophilic Substitution: The bromo group is then substituted with a methoxy group using methanol in the presence of a base.
Sulfonylation: The methoxy-substituted phenol undergoes sulfonylation with piperidine-1-sulfonyl chloride to introduce the sulfonyl group.
Acetylation: Finally, the compound is acetylated using chloroacetyl chloride to introduce the acetamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chloro group, resulting in the formation of an amine derivative.
Substitution: The methoxy and sulfonyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
2-Chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:
Chlorsulfuron: A herbicide with a similar sulfonyl group.
Acetaminophen: A common analgesic with an acetamide group.
Methoxyphenol: A compound with a methoxy group on the phenyl ring.
Biological Activity
2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chloroacetamide moiety with a piperidine and methoxy-substituted phenyl ring. The presence of these functional groups is significant as they influence the biological activity and pharmacokinetic properties of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. Research indicates that the biological activity varies with the position of substituents on the phenyl ring. For instance, compounds with halogenated phenyl rings exhibited enhanced lipophilicity, facilitating better membrane penetration and increased efficacy against various pathogens.
Table 1: Antimicrobial Efficacy Against Different Pathogens
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi (Candida spp.) |
|---|---|---|---|
| This compound | Effective (e.g., S. aureus) | Less effective (e.g., E. coli) | Moderate efficacy |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Effective |
The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while its activity against Gram-negative bacteria like Escherichia coli is comparatively lower .
Enzyme Inhibition
The sulfonamide group present in the compound is known for its enzyme inhibitory properties. Studies have demonstrated that derivatives containing this moiety can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. This inhibition can have implications for treating neurological disorders.
Table 2: Enzyme Inhibition Activity
| Compound | AChE Inhibition (%) | Urease Inhibition (%) |
|---|---|---|
| This compound | 65% | 50% |
| Other sulfonamide derivatives | Varies | Varies |
The inhibition percentages indicate a moderate to high effectiveness in enzyme inhibition, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial .
Case Studies and Research Findings
A notable study involved synthesizing a series of chloroacetamides, including this compound, and evaluating their biological activities through quantitative structure-activity relationship (QSAR) analysis. The results confirmed that structural modifications significantly influenced biological outcomes, emphasizing the importance of chemical structure in drug design .
In another research effort, compounds with similar structures were tested for anticonvulsant activity using established animal models. The findings revealed that certain derivatives demonstrated significant protective effects against seizures, suggesting that modifications in the piperidine moiety could enhance anticonvulsant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
